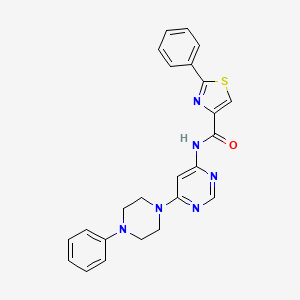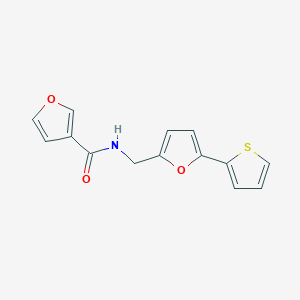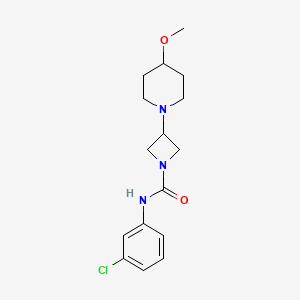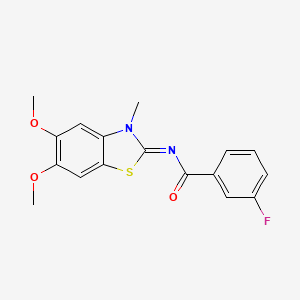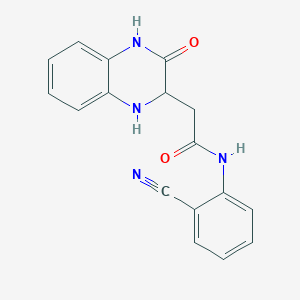
N-(2-cyanophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-cyanophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers discuss various related heterocyclic compounds with similar structural features, such as cyano and acetamide groups, which are often used in the synthesis of compounds with potential antitumor and other biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves one-pot reactions under mild conditions . Another example is the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, which has been achieved through cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal . These methods highlight the versatility and regioselectivity of the reactions used to construct complex heterocyclic frameworks.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds. For example, the crystal packing of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by hydrogen bonds, which is a common feature in solid-state structures of such compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by the presence of functional groups such as cyano, acetamide, and heterocyclic rings. These groups can participate in various chemical reactions, including cyclization, nucleophilic attack, and condensation reactions, leading to a diversity of synthesized products with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and functional groups can significantly affect these properties. For example, the introduction of substituents like cyano and acetamide groups can enhance the compound's polarity and potentially improve its solubility in polar solvents .
Biological Activities Analysis
Many of the related compounds synthesized in these studies exhibit significant biological activities, particularly antiproliferative effects against various human cancer cell lines . For instance, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have shown specific cytotoxicity against human nasopharyngeal carcinoma cell lines . Additionally, compounds have been evaluated for their antioxidant and antimicrobial properties, demonstrating moderate to significant activities .
科学的研究の応用
Anticonvulsant Activity
A study on the design and synthesis of novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substituted phenyl)acetamides revealed compounds with significant anticonvulsant activities. The investigation focused on evaluating the anticonvulsant potential of these compounds in experimental mice models, identifying compounds 9c and 8c as showing the highest anticonvulsant effects. This research contributes to the development of potential therapeutic agents targeting neurological disorders, specifically epilepsy (Ibrahim et al., 2013).
Anticancer and Antimicrobial Agents
Another research effort led to the synthesis of new lipophilic acetamide derivatives, aiming to discover potential anticancer and antimicrobial agents. The study synthesized fifteen new substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides and evaluated their in vitro antimicrobial and anticancer activities. Some compounds exhibited promising broad-spectrum antibacterial activity and appreciable antifungal activity. Additionally, the anticancer effects of these compounds were evaluated against three cancer lines, indicating the potential for further optimization as cytotoxic agents (Ahmed et al., 2018).
Antimalarial Activity
Research into the antimalarial activity of related compounds, such as the synthesis and evaluation of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and N omega-oxides, demonstrated significant antimalarial potency. This study highlighted the correlation between the antimalarial potency of these compounds and the physicochemical properties of the substituents, underscoring the role of structural optimization in enhancing antimalarial activity (Werbel et al., 1986).
Herbicide Metabolism and Toxicity
A comprehensive study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes explored the carcinogenic potential of these herbicides. This research provides insights into the metabolic pathways involved in the detoxification and activation of these compounds, contributing to the understanding of their toxicological profiles (Coleman et al., 2000).
特性
IUPAC Name |
N-(2-cyanophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c18-10-11-5-1-2-6-12(11)20-16(22)9-15-17(23)21-14-8-4-3-7-13(14)19-15/h1-8,15,19H,9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMSKPHUAAJUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

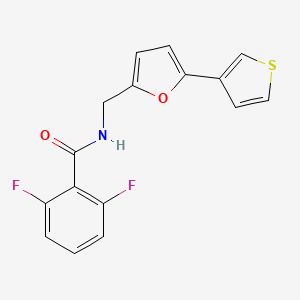
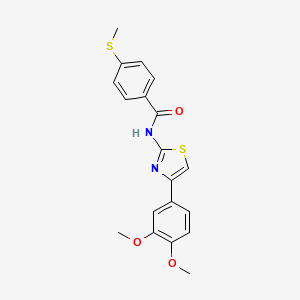
![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)
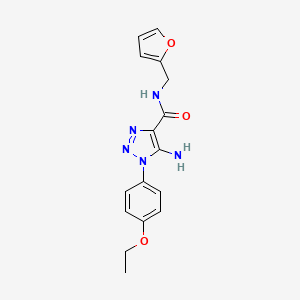
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)
![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)
